molecular formula C14H20N2O4 B2847637 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid CAS No. 1181756-89-7

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid

Cat. No. B2847637
CAS RN: 1181756-89-7
M. Wt: 280.324
InChI Key: QKNOPLLWNBGGJG-UHFFFAOYSA-N
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Description

“3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These compounds are often used in organic synthesis due to their multiple reactive groups . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Synthesis Analysis

The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Peptide Synthesis

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid: serves as a valuable building block in peptide synthesis. Here’s how:

Boron Reagents in Suzuki–Miyaura Coupling

Boron-containing compounds play a crucial role in Suzuki–Miyaura cross-coupling reactions. Although not directly related to Boc-protected pyridylalanine, understanding the broader context of boron reagents sheds light on their significance in organic synthesis:

Protodeboronation

While not specific to Boc-protected pyridylalanine, protodeboronation reactions involving boronic esters are relevant:

Analytical Techniques

For characterization and quality control:

Medicinal Chemistry

While not directly studied for Boc-protected pyridylalanine, understanding its properties can inform drug design:

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.

Mode of Action

The tert-butyloxycarbonyl (boc) group is known to protect amines in organic synthesis . This protection is crucial during peptide synthesis, where the Boc group prevents unwanted reactions from occurring at the amine site . The Boc group can be removed under acidic conditions when the protection is no longer needed .

Biochemical Pathways

The compound is likely involved in peptide synthesis pathways. In these pathways, amino acids are linked together to form peptides, a process that often requires the use of protected amino acids like “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” to ensure selectivity and efficiency .

Result of Action

The primary result of the action of “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” is the formation of peptides through peptide synthesis . The compound’s Boc group allows for selective and efficient peptide bond formation by protecting the amine group during synthesis .

Action Environment

The action, efficacy, and stability of “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions under which the synthesis is carried out, such as the choice of solvent and the use of other reagents .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-2-ylmethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-7-12(17)18)10-11-6-4-5-8-15-11/h4-6,8H,7,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNOPLLWNBGGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid

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